Bumetanide - 28395-03-1

Bumetanide

Catalog Number: EVT-261930
CAS Number: 28395-03-1
Molecular Formula: C17H20N2O5S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bumetanide is a potent loop diuretic, primarily recognized for its role in scientific research involving ion transport mechanisms and cellular processes. [] Its classification as a "loop" diuretic stems from its primary site of action within the thick ascending limb of Henle's loop in the kidneys. [] In scientific research, bumetanide serves as a valuable tool to investigate and manipulate ion transport pathways, particularly those involving sodium, potassium, and chloride ions. []

Future Directions
  • Developing novel drug delivery systems: Exploring nanoformulations or targeted delivery approaches to enhance its brain penetration and therapeutic efficacy for neurological disorders. []
  • Investigating cell-specific effects: Delving deeper into the cell-specific actions of bumetanide, particularly its impact on different neuronal populations and glial cells within the brain. []
  • Elucidating long-term effects: Conducting longitudinal studies to assess the long-term consequences of bumetanide exposure, particularly in the context of developmental disorders like ASD. []
  • Identifying novel therapeutic targets: Exploring the potential of targeting NKCC1 or related ion transporters for the treatment of other conditions, such as hypertension or cancer. [, ]

Furosemide

Compound Description: Furosemide is another loop diuretic, similar to bumetanide. It is frequently used as a point of comparison in studies investigating bumetanide's pharmacokinetics, pharmacodynamics, and therapeutic efficacy. [, , , , , ]

Taurocholate

Compound Description: Taurocholate is a bile acid known to be transported by Na+-independent mechanisms in certain cells, such as skate hepatocytes. [] It is used as an inhibitor in bumetanide transport studies. [, ]

Relevance: Research indicates that taurocholate competitively inhibits the Na+-independent bumetanide transport system. This suggests an overlap in the transport mechanisms of these two compounds, even though they belong to different chemical classes. [, ]

PF-3034

Compound Description: PF-3034 is a bumetanide analog. It is used to investigate the specific transport mechanisms of bumetanide. []

Relevance: Studies show that PF-3034 preferentially inhibits Na+-dependent bumetanide uptake, suggesting it might interact with the same transporter as bumetanide, but with a preference for the Na+-dependent pathway. []

PF-2203

Compound Description: Similar to PF-3034, PF-2203 is another bumetanide analog used to study bumetanide transport. []

Relevance: PF-2203 also shows preferential inhibition of the Na+-dependent bumetanide uptake system, indicating a shared transport mechanism with bumetanide, specifically targeting the Na+-dependent pathway. []

Cholate

Compound Description: Cholate, another bile acid, is transported via Na+-independent mechanisms like taurocholate. [] It serves as an inhibitor in bumetanide transport studies. []

Relevance: Cholate preferentially inhibits the Na+-independent bumetanide transport system, highlighting a potential overlap in transport mechanisms for these two compounds, despite their structural differences. []

Probenecid

Compound Description: Probenecid is a drug known to interact with various transport systems, including those involved in organic anion transport. [, ] It is often used as an inhibitor in transport studies. [, ]

Relevance: Probenecid preferentially inhibits Na+-independent bumetanide transport. This finding further strengthens the involvement of organic anion transporters in the uptake of bumetanide, especially through the Na+-independent pathway. [, ]

N,N‐dimethylaminoethylester of bumetanide (DIMAEB)

Compound Description: DIMAEB is a lipophilic ester prodrug of bumetanide, designed to enhance brain penetration. [, ]

Relevance: DIMAEB is rapidly hydrolyzed to bumetanide by esterases in the brain, offering a potential strategy to overcome the limited brain penetration of bumetanide for treating neonatal seizures. [, ]

Bumepamine

Compound Description: Bumepamine is a benzylamine derivative of bumetanide with increased lipophilicity. []

Relevance: Similar to DIMAEB, bumepamine is designed to improve brain penetration and potentially enhance the therapeutic effects of bumetanide in the central nervous system. []

Amphotericin B

Compound Description: Amphotericin B is an antifungal medication known to induce cytotoxicity and apoptosis in certain cells. []

Relevance: Research demonstrates that bumetanide can protect against amphotericin B-induced cytotoxicity and apoptosis. This protective effect is linked to bumetanide's influence on cellular potassium flux, highlighting potential interactions between these two drugs. []

Synthesis Analysis

The synthesis of bumetanide can be outlined in several key steps:

  1. Starting Material: The process begins with 4-chlorobenzoic acid.
  2. Sulfonylchlorination: This compound undergoes sulfonylchlorination using chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid.
  3. Nitration: The resulting compound is then nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
  4. Ammonolysis: Reacting this intermediate with ammonia produces 5-amino-sulfonyl-4-chloro-3-nitrobenzoic acid.
  5. Etherification: The next step involves reacting this product with sodium phenolate, resulting in 5-amino-sulfonyl-3-nitro-5-phenoxybenzoic acid.
  6. Reduction: The nitro group in this compound is reduced using hydrogen gas and a palladium on carbon catalyst, yielding 3-amino-5-aminosulfonyl-5-phenoxybenzoic acid.
  7. Final Reaction: Finally, this intermediate is treated with butanol in the presence of sulfuric acid, followed by hydrolysis with sodium hydroxide to produce bumetanide .

Technical Details

Molecular Structure Analysis

Bumetanide's molecular structure features several functional groups that contribute to its pharmacological activity:

  • Core Structure: It consists of a benzoic acid moiety substituted with a sulfonamide and a phenoxy group.
  • Chirality: Bumetanide does not possess any chiral centers, simplifying its synthesis and characterization.
  • Physical Appearance: It typically appears as a white crystalline solid with a melting point around 230°C .

Structural Formula

The structural representation can be summarized as follows:

Bumetanide=3 butylamino 4 phenoxy 5 sulfamoyl benzoic acid\text{Bumetanide}=\text{3 butylamino 4 phenoxy 5 sulfamoyl benzoic acid}
Chemical Reactions Analysis

Bumetanide participates in several key chemical reactions, primarily related to its synthesis and degradation:

  1. Reduction Reactions: The reduction of nitro groups to amine groups is critical in forming the active diuretic compound.
  2. Hydrolysis: The hydrolysis step involves converting butyl esters into carboxylic acids, which is essential for activating the diuretic properties of bumetanide.
  3. Complex Formation: Recent studies have explored mechanochemical synthesis methods that lead to cocrystals of bumetanide, which can enhance its solubility and bioavailability .
Mechanism of Action

Bumetanide exerts its diuretic effect primarily through the inhibition of the sodium-potassium ATPase pump located in the ascending loop of Henle within the nephron:

  1. Inhibition of Sodium Reabsorption: By blocking the reabsorption of sodium and chloride ions, bumetanide promotes their excretion along with water, leading to increased urine output.
  2. Effect on Renal Function: This mechanism results in decreased blood volume and pressure, making it effective for treating conditions like hypertension and heart failure .

Pharmacodynamics

  • Potency Comparison: Bumetanide is approximately 40 times more potent than furosemide, another commonly used loop diuretic, due to its higher bioavailability (around 80%) and predictable absorption characteristics .
Physical and Chemical Properties Analysis

Bumetanide exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight364.42 g/mol
Melting Point230°C
Solubility>20 mg/mL
Octanol/Water Partition Coefficient2.6
Physical AppearanceWhite crystalline solid

These properties influence its pharmacokinetics and therapeutic efficacy in clinical settings .

Applications

Bumetanide is primarily used in clinical settings for:

  1. Diuretic Therapy: Treatment of edema associated with heart failure, liver cirrhosis, and renal disease.
  2. Hypertension Management: Effective in lowering blood pressure through fluid reduction.
  3. Research Applications: Studies on drug interactions, pharmacodynamics, and formulation development continue to explore bumetanide's potential beyond traditional uses.

Additionally, bumetanide has been implicated in various studies focusing on its effects on electrolyte balance and renal function .

Synthesis and Structural Optimization of Bumetanide

Historical Evolution of Bumetanide Synthesis Pathways

The synthesis of bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) has evolved significantly since its initial development in the late 1960s. The original synthetic route, patented in 1968 by Feit at Leo Pharma, established the foundational multi-step approach starting from 4-chlorobenzoic acid [6] [9]. This classical pathway involves sequential functionalization:

  • Sulfonylchlorination: Treatment with chlorosulfonic acid yields 4-chloro-3-chlorosulfonylbenzoic acid
  • Nitration: Introduction of a nitro group using nitric acid to form 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid
  • Amination: Reaction with ammonia produces 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid
  • Etherification: Nucleophilic substitution with sodium phenolate generates 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid
  • Reduction: Catalytic hydrogenation (Pd/C) reduces the nitro group to 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid
  • Butylation: Condensation with n-butanol under acidic conditions yields bumetanide [8] [9]

This route established bumetanide's commercial production but faced limitations including moderate yields (60-70%), harsh reaction conditions (strong acids, high temperatures), and extensive purification requirements. Early optimization focused on improving the butylation step (Step 6), where traditional sulfuric acid catalysis led to variable yields and impurities. Contemporary advances have refined catalysts and conditions, significantly enhancing efficiency and sustainability [7] [9].

Table 1: Evolution of Key Bumetanide Synthesis Steps

Synthetic StepOriginal Conditions (Feit, 1971)Optimized Conditions (CN106748906B, 2017)
SulfonylchlorinationChlorosulfonic acid, >80°CChlorosulfonic acid with controlled addition, 60-70°C
ReductionPd/C, H₂ (5 atm), ethanolPd/C, ambient H₂ pressure, ethanol/water mixture
ButylationH₂SO₄, n-butanol, refluxBF₃·Et₂O/FeCl₃ catalyst, n-butanol, 20°C
Overall Yield~60%95.8%
Purity~95%99.4%

Key Intermediate Derivatives in Bumetanide Synthesis

Critical intermediates in bumetanide synthesis enable structural diversification and optimization. The most significant include:

  • 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid: This versatile intermediate allows nucleophilic displacement of chlorine atoms at positions C4 and S=O. Its synthesis requires precise temperature control during nitration (≤10°C) to prevent dinitration byproducts [9]. Modifications at this stage influence downstream functional group compatibility.

  • 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid: The phenoxy introduction via sodium phenolate must avoid overalkylation. This intermediate's crystalline structure facilitates purification – a crucial advantage given the sensitivity of subsequent reduction steps [6] [8].

  • 3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid: The reduction product is highly reactive due to its electron-rich aniline ring. Its instability necessitates immediate use in butylation. Derivatives with modified amines (e.g., benzylamine instead of n-butylamine) were synthesized from this intermediate for early structure-activity studies [4] [9].

Notably, Feit's SAR exploration during the 1970s generated over 50 derivatives from these intermediates. PF-1730 (4-(4-chloroanilino) analogue), synthesized by replacing phenoxy with 4-chloroaniline, demonstrated 3-fold greater diuretic potency than bumetanide in dog models, highlighting the value of intermediate manipulation [4] [5].

Green Chemistry Approaches for Sustainable Synthesis

Recent advances prioritize environmentally sustainable bumetanide synthesis:

Catalyst Innovation: Replacing mineral acids (H₂SO₄) with Lewis acid catalysts (BF₃·Et₂O/FeCl₃) in butylation reduces reaction temperature from 117°C to 20°C and cuts reaction time from 24 hours to 6 hours. This modification eliminates acidic waste streams and enables near-quantitative yields (95.8%) [7] [9]. The catalyst system operates at low loading (5 mol%), is recoverable, and prevents ester hydrolysis side reactions.

Solvent Reduction: Mechanochemical synthesis via ball milling enables cocrystal formation without solvents. Bumetanide-4-aminobenzoic acid cocrystals generated through dry grinding exhibit 200% enhanced dissolution rates while eliminating organic solvent use [10].

Process Intensification: One-pot strategies consolidate multiple steps. For example, telescoping sulfonamide formation and phenoxy introduction reduces intermediate isolation and minimizes waste. Recent life-cycle assessments demonstrate a 40% reduction in process mass intensity compared to classical routes [7].

Analytical Greenness: Reflectometric quantification using p-dimethylaminocinnamaldehyde (p-DAC) on filter paper enables bumetanide analysis without organic solvents. This diffuse reflectance method (detection limit: 3.98×10⁻⁵ mol L⁻¹) replaces HPLC techniques consuming >1L solvent per sample [3].

Structure-Activity Relationships (SAR) of Bumetanide Analogues

Comprehensive SAR studies reveal pharmacophoric requirements for NKCC2 inhibition:

Carboxylic Acid Group: The ionized carboxylate forms salt bridges with NKCC2 transmembrane domains. Neutral replacements (e.g., anilinomethyl in BUM13) reduce inhibitory potency by 20-fold (IC₅₀ shift from 4 μM to >80 μM). Methyl ester prodrugs (BUM1, BUM5) restore activity in vivo via hydrolysis [1] [4].

Sulfamoyl Moiety: Hydrogen bonding to Thr⁷⁹⁸ and Gln⁷⁹⁶ in NKCC2 is essential. Methylsulfonyl substitution (PF-1962) increases lipophilicity (logP +0.4) and potency (IC₅₀ = 1.8 μM vs bumetanide's 4 μM). Conversely, N-dimethylation abolishes activity by disrupting H-bonding geometry [4] [5].

Phenoxy/Anilino Modifications: Electron-withdrawing substituents enhance potency. The 4-chloroanilino analogue (PF-1730) exhibits IC₅₀ = 1.2 μM versus bumetanide's 4 μM. Para-substitution is optimal; ortho-substitution causes steric clashes reducing activity [5] [8].

Butylamino Chain: Optimal length is C4 (n-butyl). Shortening to propyl (C3) decreases potency 5-fold; elongation to pentyl (C5) reduces solubility without potency gain. Cyclization (cyclopropylmethyl) impairs flexibility, reducing efficacy [4].

Table 2: Structure-Activity Relationships of Key Bumetanide Analogues

CompoundR¹ (Acid Group)R² (Sulfonamide)R³ (Aryl Group)hNKCC2A IC₅₀ (μM)Relative Potency
Bumetanide-COOH-SO₂NH₂-OC₆H₅4.01.0
PF-1730-COOH-SO₂NH₂-NHC₆H₄Cl(4)1.23.3
PF-1962-COOH-SO₂CH₃-OC₆H₅1.82.2
BUM13-CH₂NHC₆H₅-SO₂NH₂-OC₆H₅>80<0.05
HH-562-COOH-SO₂NH₂-OC₆H₄NO₂(4)0.94.4
PF-1574-COOH-SO₂NHCH₃-OC₆H₅12.50.3

Translational SAR: Dog diuretic potency strongly correlates with hNKCC2A inhibition (r²=0.817, p<0.01), validating canine models for diuretic optimization. However, brain-penetrant analogues require divergent design: bumepamine (benzylamine derivative) achieves 10-fold higher CNS concentration than bumetanide by eliminating the carboxylic acid while maintaining NKCC1 affinity [1] [5]. Torasemide's non-carboxylic structure enables passive BBB diffusion, demonstrating how SAR varies between renal and neurological targets [1].

Recent innovations leverage these SAR principles: ARN23746 replaces the phenoxy with a substituted pyridine, eliminating carboxylic acid while retaining low nM NKCC1 affinity and 85% oral bioavailability. STS66 incorporates trifluoroethylamine to enhance brain penetration (8-fold higher than bumetanide), demonstrating how SAR insights drive next-generation agents [1] [4].

Properties

CAS Number

28395-03-1

Product Name

Bumetanide

IUPAC Name

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)

InChI Key

MAEIEVLCKWDQJH-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2

Solubility

54.7 [ug/mL] (The mean of the results at pH 7.4)
>20 mg/mL (in base)
2.57e-02 g/L

Synonyms

Bumedyl
Bumetanide
Bumethanide
Bumex
Burinex
Drenural
Fordiuran
Miccil
PF 1593
PF-1593
PF1593

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.